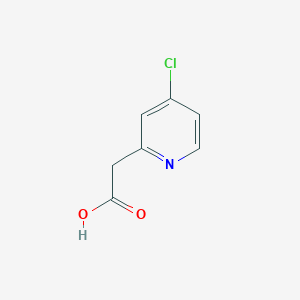
2-(4-Chloropyridin-2-yl)acetic acid
Übersicht
Beschreibung
2-(4-Chloropyridin-2-yl)acetic acid is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-Chloropyridin-2-yl)acetic acid, also known as this compound hydrochloride, is a compound characterized by its unique structural features, including a pyridine ring substituted with a chlorine atom and an acetic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the realms of drug development and enzyme inhibition.
- Molecular Formula : C₇H₈ClN₁O₂·HCl
- Molecular Weight : Approximately 208.04 g/mol
- Appearance : White to off-white solid
- Solubility : Soluble in water, enhancing its utility in biological applications
Biological Activity Overview
Research indicates that this compound exhibits interactions with various biological systems, particularly through its binding affinity and inhibition potential against specific enzymes and receptors. The following sections detail its biological activities based on recent studies.
Acetylcholinesterase (AChE) Inhibition
A study highlighted that compounds similar to this compound can act as inhibitors of AChE, which is crucial for regulating acetylcholine levels in the brain. The inhibition of AChE can potentially lead to therapeutic effects in neurodegenerative diseases like Alzheimer's disease .
| Compound | AChE Inhibition IC50 (nM) |
|---|---|
| This compound | Data not specified |
| Donepezil | <40 nM |
| Other analogs | Varies significantly |
SARS-CoV-2 Protease Inhibition
Recent investigations into chloropyridinyl derivatives have shown potential as inhibitors of the SARS-CoV-2 3CL protease. While specific data on this compound is limited, related compounds have demonstrated significant inhibitory activity, suggesting a possible role for this compound in antiviral applications .
| Compound | IC50 (nM) | EC50 (µM) |
|---|---|---|
| Compound 3 (similar structure) | 250 nM | 2.8 µM |
| Other derivatives | Varies |
Case Studies and Research Findings
-
Anticancer Activity : A study assessing various compounds for anticancer activity revealed that certain chloropyridine derivatives exhibited low levels of activity against multiple cancer cell lines. Although specific data for this compound was not detailed, the structural similarities suggest it may possess some level of anticancer properties .
Cancer Type Growth Inhibition (%) Leukemia Data not specified Melanoma Data not specified Lung Data not specified - Therapeutic Applications : The unique positioning of the chlorine atom on the pyridine ring may influence the reactivity and biological profile of this compound, making it a candidate for further therapeutic exploration .
Eigenschaften
IUPAC Name |
2-(4-chloropyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-5-1-2-9-6(3-5)4-7(10)11/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIROCCWDLDCQNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700051 | |
| Record name | (4-Chloropyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000567-55-4 | |
| Record name | (4-Chloropyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















